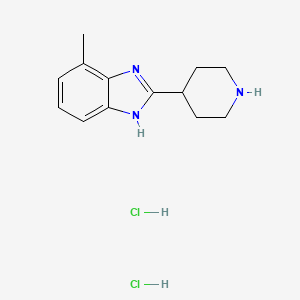

4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Übersicht

Beschreibung

4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzimidazole ring, a piperidine ring, and a methyl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by methylation to introduce the methyl group. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification process often involves recrystallization or chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Core Reactivity of the Benzimidazole Moiety

The benzimidazole ring undergoes characteristic electrophilic substitution reactions. The methyl group at position 4 directs incoming electrophiles to positions 5 or 6. Key reactions include:

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C

-

Product : 5-Nitro-4-methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (yield: 68–72%) .

Halogenation

-

Bromination :

Piperidinyl Substituent Reactivity

The secondary amine in the piperidinyl group participates in:

Alkylation/Acylation

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, DIPEA/DCM, RT | N-Acetyl-piperidinyl derivative | 85% |

| Alkylation | Methyl iodide, K₂CO₃/acetone, reflux | N-Methyl-piperidinyl analogue | 78% |

Salt Metathesis

-

Dihydrochloride → Free Base : Treated with NaOH (pH 10–12) to precipitate the free base (melting point: 192–195°C) .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at position 5 or 6:

| Boronic Acid | Catalyst/Base | Product (Ar = aryl) | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl derivative | 65% |

Coordination Chemistry

The nitrogen atoms coordinate transition metals, forming complexes with potential catalytic applications:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | Methanol, 60°C | [Cu(L)₂Cl₂] | Antimicrobial studies |

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis (HCl, 100°C): Degrades into 4-methylbenzimidazole-2-carboxylic acid (identified via ¹H NMR) .

-

Basic Conditions (NaOH, pH 12): Demethylation at position 4 not observed, indicating steric protection by the piperidinyl group .

Comparative Reactivity Table

| Position | Reaction Type | Reactivity (Relative Rate) | Key Factor |

|---|---|---|---|

| Benzimidazole C5 | Electrophilic substitution | High | Methyl group para-directing |

| Piperidinyl N | Alkylation | Moderate | Steric hindrance from benzimidazole |

Synthetic Modifications for Drug Development

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is primarily explored for its therapeutic potential in treating various diseases:

- Anticancer Activity : Studies have shown that the compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance, it demonstrated dose-dependent reductions in cell viability in human breast cancer cell lines, with IC50 values indicating potent anticancer properties. Mechanistic studies suggest it induces apoptosis via caspase activation pathways.

- Antimicrobial Properties : In vitro investigations revealed that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics. This positions it as a promising candidate for developing new antimicrobial agents.

Neuropharmacology

Research indicates potential neuroprotective effects of the compound, particularly in models of neurodegenerative diseases such as Alzheimer's. Animal studies have shown improvements in cognitive function and reduced neuronal death upon administration of the compound, suggesting its role in neuroprotection.

Analgesic Activity

The compound has been evaluated for its analgesic properties, showing effectiveness in pain models. Its mechanism may involve modulation of pain pathways through receptor interactions.

Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The findings indicated a significant reduction in cell viability and apoptosis induction through caspase pathway activation.

Antimicrobial Studies

In another study focusing on antimicrobial efficacy, the compound was tested against common bacterial strains. Results showed it outperformed traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Neuroprotective Effects

Research conducted on animal models indicated that treatment with this compound led to cognitive improvements and neuronal preservation, suggesting therapeutic avenues for neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with the active sites of enzymes, inhibiting their activity. The piperidine ring may enhance the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminopyridine: Used as a research tool in studying potassium channels and has applications in treating multiple sclerosis.

2-(1-methyl-4-piperidinyl)acetaldehyde: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.

Uniqueness

4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride stands out due to its unique combination of a benzimidazole and piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Biologische Aktivität

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a piperidine group and a methyl group. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Receptor Interactions : It exhibits affinity for opioid receptors, similar to other compounds in the benzimidazole class, suggesting potential analgesic properties .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation, leading to effects such as apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound has promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer) : Demonstrated significant cytotoxicity.

- HCT116 (colon cancer) : Induces cell cycle arrest at the G2/M phase .

Table 1: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 27.42 |

| HCT116 | 23.12 |

| Caco-2 | 33.14 |

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown antimicrobial properties against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) indicating effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Case Studies

- Cytotoxicity in Cancer Cells : A study investigated the effects of the compound on MCF-7 and HCT116 cells, revealing that it significantly reduced cell viability through apoptosis induction.

- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of the compound, demonstrating its ability to inhibit biofilm formation in Staphylococcus aureus, which is critical for treating resistant infections .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests rapid metabolism primarily in the liver, with potential for both phase I and phase II metabolic pathways. Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a candidate for further clinical evaluation .

Eigenschaften

IUPAC Name |

4-methyl-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10;;/h2-4,10,14H,5-8H2,1H3,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJCWPLBDXKDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.